Cyclooctanone-2,2,8,8-d4
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Overview
Description
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Mechanism of Action
Target of Action
Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .
Biochemical Pathways
The interaction of this compound with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .
Result of Action
The primary molecular effect of this compound’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration at the specified positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The deuterated product is then purified through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones depending on the nucleophile used.
Scientific Research Applications
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: It is used in the synthesis of deuterated polymers and materials for specialized applications.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: The non-deuterated form of Cyclooctanone-2,2,8,8-d4.
Cyclohexanone: A six-membered cyclic ketone with similar chemical properties.
Cyclododecanone: A twelve-membered cyclic ketone with different ring strain and reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways and mechanisms in detail.
Properties
CAS No. |
32454-50-5 |
---|---|
Molecular Formula |
C₈H₁₀D₄O |
Molecular Weight |
130.22 |
Origin of Product |
United States |
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